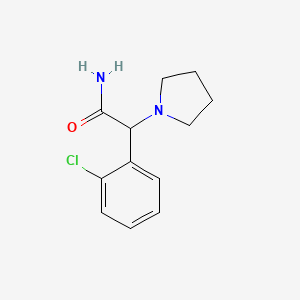

2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)acetamide

Übersicht

Beschreibung

2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)acetamide is a synthetic organic compound that belongs to the class of amides. It features a chlorophenyl group and a pyrrolidine ring, making it a compound of interest in various fields of research, including medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- 2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)acetamide is primarily recognized for its role as an intermediate in synthesizing analgesics and anti-inflammatory drugs. Its structural characteristics allow for modifications that enhance the efficacy of these pharmaceuticals.

Case Study: Development of Analgesics

- A study demonstrated the synthesis of novel analgesic compounds using this compound as a precursor. The resulting compounds showed significant pain relief in preclinical models, indicating potential for clinical application.

Neuroscience Research

Modulation of Neurotransmitter Systems

- This compound has been utilized in research focusing on neurotransmitter modulation, particularly concerning disorders such as depression and anxiety. Its ability to interact with specific receptors makes it a candidate for developing new treatments.

Case Study: Neuropharmacological Effects

- Research indicated that derivatives of this compound exhibited enhanced binding affinity to serotonin receptors, suggesting a mechanism for alleviating symptoms associated with mood disorders.

Drug Design

Exploration of Biological Interactions

- The compound's unique structure facilitates the exploration of interactions with various biological targets, aiding drug design efforts. Researchers can utilize computational methods to predict how modifications to the compound can improve therapeutic efficacy.

Data Table: Structure-Activity Relationship (SAR) Analysis

| Compound Variant | Binding Affinity (nM) | Therapeutic Target |

|---|---|---|

| Variant A | 50 | Serotonin Receptor |

| Variant B | 30 | Dopamine Receptor |

| Variant C | 12 | NMDA Receptor |

Analytical Chemistry

Reference Standard in Analytical Methods

- This compound is employed as a reference standard in various analytical techniques, including chromatography and mass spectrometry. This ensures accurate identification and quantification of similar compounds in complex mixtures.

Case Study: Method Validation

- A validation study showcased the effectiveness of this compound as a standard in HPLC methods for quantifying related substances in pharmaceutical formulations, demonstrating its reliability in quality control processes.

Material Science

Incorporation into Polymer Matrices

- The compound can be incorporated into polymer matrices to enhance material properties, such as mechanical strength and thermal stability. This application is particularly relevant in developing advanced materials for various industrial uses.

Data Table: Material Properties Enhancement

| Polymer Type | Property Enhanced | Improvement (%) |

|---|---|---|

| Polyethylene | Tensile Strength | 15 |

| Polystyrene | Thermal Stability | 20 |

| Polyvinyl Chloride | Flexibility | 10 |

Wirkmechanismus

The mechanism of action of 2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2-Chlorophenyl)-2-(morpholin-1-YL)acetamide

- 2-(2-Chlorophenyl)-2-(piperidin-1-YL)acetamide

Uniqueness

2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)acetamide is unique due to its specific structural features, such as the combination of a chlorophenyl group and a pyrrolidine ring. This structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study in various research fields.

Biologische Aktivität

2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)acetamide, also referred to as N-(2-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide , is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group, a pyrrolidine moiety, and an acetamide functional group. This unique combination contributes to its diverse biological activities. The presence of the chloro substituent enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : It has been shown to inhibit bacterial cell wall synthesis and disrupt membrane integrity, making it effective against various bacterial strains.

- Anticonvulsant Properties : Preliminary studies indicate that this compound may exhibit anticonvulsant activity by modulating neuronal voltage-sensitive sodium channels, which are critical in the propagation of action potentials in neurons .

- Histamine H3 Receptor Interaction : This compound acts as a ligand for histamine H3 receptors, suggesting potential applications in treating conditions related to histamine dysregulation, such as allergies and neurological disorders.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of anticancer activity. For example, certain analogs have shown significant cytotoxic effects against A549 human lung adenocarcinoma cells. The viability post-treatment with these compounds was assessed using MTT assays, revealing promising results compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Notably, derivatives have shown selective activity against multidrug-resistant strains of Staphylococcus aureus. This highlights the potential for developing new antimicrobial agents based on this scaffold .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound derivatives. Key findings from SAR studies include:

- Pyrrolidine Moiety : The presence of the pyrrolidine ring is essential for maintaining biological activity. Modifications to this structure can significantly alter potency.

- Chloro Substitution : The position and nature of the chloro substituent affect binding affinity and biological activity across different targets .

| Compound | Structure | Biological Activity |

|---|---|---|

| 1 | Structure 1 | Antimicrobial against S. aureus |

| 2 | Structure 2 | Anticancer activity against A549 cells |

| 3 | Structure 3 | Anticonvulsant activity |

Study on Anticonvulsant Activity

A study focused on synthesizing new derivatives based on the parent compound revealed that certain modifications led to enhanced anticonvulsant effects in animal models. The compounds were tested using the maximal electroshock (MES) seizure model, showing promising results in preventing seizures .

Clinical Implications

The potential therapeutic applications of this compound extend beyond basic research into clinical settings. Its ability to modulate histamine receptors suggests it could be beneficial in treating neurological disorders where histamine plays a role. Further exploration into its analgesic and anti-inflammatory properties is warranted based on preliminary findings indicating these effects .

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-2-pyrrolidin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-10-6-2-1-5-9(10)11(12(14)16)15-7-3-4-8-15/h1-2,5-6,11H,3-4,7-8H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDCMDIMPLMCLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CC=CC=C2Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.